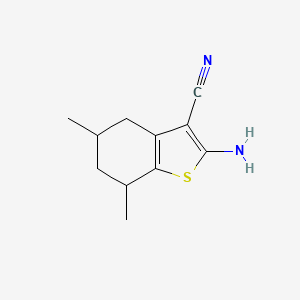![molecular formula C12H18ClN3O4S B2383937 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride CAS No. 1798757-18-2](/img/structure/B2383937.png)
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the Ethanamine Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control conditions .
Analyse Chemischer Reaktionen
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes
Wirkmechanismus
The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups.
Sulfonyl-Containing Compounds: Compounds such as benzenesulfonamide and methanesulfonamide have similar sulfonyl groups but lack the pyrrolidine ring.
The uniqueness of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride lies in its combination of a nitrobenzenesulfonyl group with a pyrrolidine ring, providing distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.ClH/c1-9(13)10-6-7-14(8-10)20(18,19)12-4-2-11(3-5-12)15(16)17;/h2-5,9-10H,6-8,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIOIFDTBCMJLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)
![Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate](/img/structure/B2383855.png)
![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)
![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)

![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)
![8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)


![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate](/img/structure/B2383877.png)
